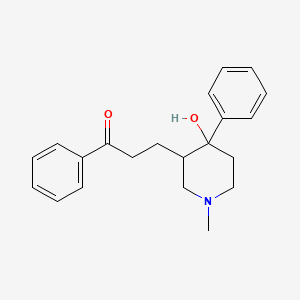
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by the introduction of hydroxy and phenyl groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide are often used.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Hydroxy-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one
- 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylbutan-1-one
- 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpentan-1-one
Uniqueness
Compared to similar compounds, 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one stands out due to its specific structural arrangement, which influences its reactivity and potential applications. The presence of both hydroxy and phenyl groups in a piperidine framework provides unique opportunities for chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
65161-71-9 |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-22-15-14-21(24,18-10-6-3-7-11-18)19(16-22)12-13-20(23)17-8-4-2-5-9-17/h2-11,19,24H,12-16H2,1H3 |
InChI-Schlüssel |
RXFXMHJLPVMYDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)CCC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


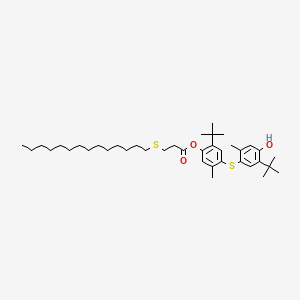
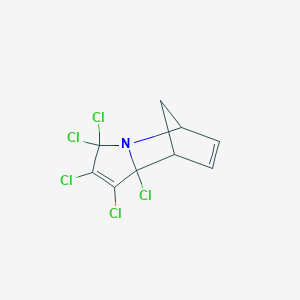
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
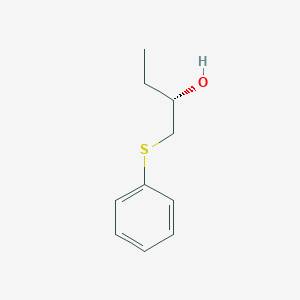
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
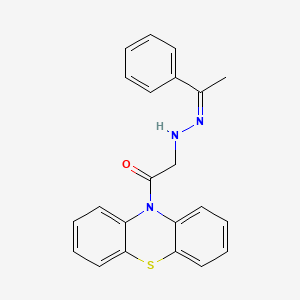
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

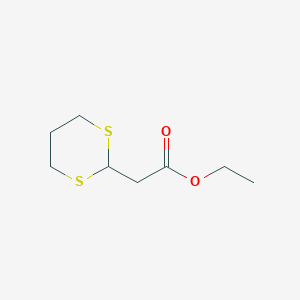
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
